molecular formula C13H11N3OS B14264109 2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one CAS No. 131171-33-0

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one

Cat. No.: B14264109
CAS No.: 131171-33-0
M. Wt: 257.31 g/mol
InChI Key: ZMDSVIAKYIIQFN-UHFFFAOYSA-N
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Description

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl groups and a thiadiazole moiety. The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .

Scientific Research Applications

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

131171-33-0

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2,4-diphenyl-3H-1,2,3,5-thiatriazole 1-oxide

InChI

InChI=1S/C13H11N3OS/c17-18-15-13(11-7-3-1-4-8-11)14-16(18)12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

ZMDSVIAKYIIQFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)N(N2)C3=CC=CC=C3

Origin of Product

United States

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